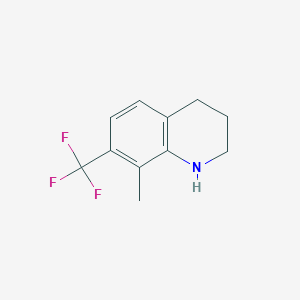

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 7th position and a methyl (-CH₃) group at the 8th position on the aromatic ring. Its molecular formula is C₁₁H₁₂F₃N, with a molecular weight of 215.22 g/mol (CAS: 450-62-4, alternative CAS: 405-62-4) . The compound is commercially available (e.g., Thermo Scientific Chemicals) and serves as a critical intermediate in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the -CF₃ group .

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-7-9(11(12,13)14)5-4-8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDNRVULAVKUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NCCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl trifluoroacetoacetate with acetaldehyde and a suitable amine, such as propane-1,3-diamine or 2-(aminomethyl)aniline . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.

Scientific Research Applications

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Comparisons:

Electronic Effects :

- The -CF₃ group at position 7 in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution resistance and metabolic stability compared to electron-donating groups (e.g., -OCH₃ in 7-methoxy derivatives) .

- Methyl groups at positions 2 or 8 provide steric shielding, reducing reactivity at adjacent sites. For example, 2-ethyl derivatives show lower lithiation yields due to steric hindrance near the nitrogen atom .

Pharmacological Activity:

Key Observations :

- The -CF₃ group in the target compound enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier penetration compared to polar 7-hydroxy derivatives (logP ≈ 1.8) .

- Antimicrobial activity is generally weaker in trifluoromethyl derivatives than in hydroxyl- or methoxy-substituted analogs, likely due to reduced hydrogen-bonding capacity .

Stability and Reactivity

Oxidation Resistance:

- Stability is attributed to the electron-withdrawing -CF₃ group, which deactivates the aromatic ring toward electrophilic attack .

Biological Activity

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS Number: 1314785-94-8) is a heterocyclic compound with significant potential in pharmacological applications. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest in medicinal chemistry.

The compound's molecular formula is , and it exhibits several notable chemical properties that influence its biological interactions. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, which can enhance the bioavailability of the compound in biological systems.

Biological Activity

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can selectively inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in the metabolism of various xenobiotics and carcinogens. Inhibition of CYP1A2 can lead to reduced activation of pro-carcinogenic substances and may have implications for cancer prevention strategies .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that derivatives of tetrahydroquinoline can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated cell models. This suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

Recent studies have indicated that tetrahydroquinoline derivatives exhibit neuroprotective properties by modulating signaling pathways associated with neuroinflammation. The ability to inhibit inflammatory mediators in neuronal cells may position these compounds as candidates for neurodegenerative disease therapies .

Data Table: Biological Activity Overview

Case Studies

Case Study 1: CYP1A2 Inhibition

In a study focused on ligand-based drug design, this compound demonstrated significant inhibition of CYP1A2 activity when tested alongside other structural analogs. This inhibition was measured using enzyme assays that quantified the metabolic conversion of specific substrates .

Case Study 2: Anti-inflammatory Activity

In vitro experiments using BV2 microglial cells showed that tetrahydroquinoline derivatives could effectively reduce LPS-induced inflammation markers. The IC50 values for IL-6 suppression were found to be in the range of 20–40 µM, indicating potent anti-inflammatory activity .

Research Findings

The ongoing research into the biological activities of this compound highlights its multifaceted role in pharmacology:

- Mechanistic Studies: Investigations into the molecular mechanisms underlying its effects are crucial for understanding how this compound interacts with biological systems.

- Potential Therapeutic Applications: Given its properties, there is a growing interest in exploring its use in therapeutic formulations aimed at cancer prevention and treatment of inflammatory conditions.

Q & A

Q. What are the key considerations for designing a synthetic route for 8-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

The synthesis strategy depends on the substituents' positions and electronic effects. For trifluoromethyl groups at C-7, Friedel-Crafts alkylation or cyclization of appropriately substituted aniline derivatives is common. For example, precursors like 3-(trifluoromethyl)phenethylamine (CAS 52516-30-0) can undergo cyclization under acidic conditions to form the tetrahydroquinoline core. Key parameters include:

- Regioselectivity : Steric hindrance from the methyl group at C-8 may require directing groups (e.g., methoxy) to ensure proper cyclization.

- Reagent choice : Lewis acids like BF₃·OEt₂ or Brønsted acids (H₂SO₄) are critical for ring closure.

- Yield optimization : Pilot reactions in tetrahydrofuran (THF) or toluene at 80–100°C typically yield 40–60%.

Q. How can NMR and mass spectrometry validate the structure of this compound?

- ¹H NMR : The trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) deshields adjacent protons, causing splitting patterns (e.g., C-7 CF₃ affects H-6 and H-8). Methyl groups at C-8 appear as singlets (~δ 2.1–2.3 ppm).

- MS (ESI) : The molecular ion [M+H]⁺ for C₁₁H₁₂F₃N should appear at m/z 232.1. Fragmentation peaks at m/z 189.1 (loss of -CF₃) confirm substituent positions.

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Over-oxidation : The tetrahydroquinoline core may oxidize to quinoline under prolonged heating. Use inert atmospheres (N₂/Ar) and reducing agents (NaBH₄) to stabilize intermediates.

- Trifluoromethyl displacement : Harsh acidic conditions can hydrolyze -CF₃ to -COOH. Mild acids (pTSA) and low temperatures (0–25°C) minimize this.

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Reduces basicity : The lone pair on the nitrogen is less available, lowering pKa by ~2 units compared to non-fluorinated analogs.

- Stabilizes intermediates : Radical or carbocation intermediates at C-7 are stabilized, favoring electrophilic substitution at C-5 or C-9.

- Modifies regioselectivity : In Diels-Alder reactions, -CF₃ directs dienophiles to the para position relative to itself.

Q. What challenges arise in synthesizing bifunctional derivatives (e.g., 7-CF₃ and 8-CH₃ with additional substituents)?

- Steric clashes : Simultaneous substitution at C-7 and C-8 requires bulky reagents (e.g., tert-butyl groups) to prevent overcrowding. For example, N,N'-di(3-chloro-2-hydroxypropyl) intermediates enable stepwise functionalization.

- Competing reaction pathways : Bifunctional precursors may undergo intramolecular cyclization instead of intermolecular coupling. Kinetic studies in THF/water mixtures (3:1) at 60°C can suppress undesired pathways.

Q. How can computational modeling predict bioactivity or regioselectivity?

- DFT calculations : B3LYP/6-31G(d) models show that -CF₃ increases the HOMO energy at C-7, making it susceptible to nucleophilic attack.

- Molecular docking : Docking into kinase binding pockets (e.g., EGFR) reveals that the methyl group at C-8 enhances hydrophobic interactions, while -CF₃ improves binding affinity by 1.5–2.0 kcal/mol.

Data Contradiction Analysis

Q. Conflicting reports on the stability of the trifluoromethyl group under basic conditions: How to resolve?

- claims -CF₃ is stable in NaOH (1M), while notes hydrolysis in NH₃/MeOH. Resolution:

- pH dependence : Hydrolysis occurs above pH 10.5 due to OH⁻ nucleophilic attack. Use buffered conditions (pH 7–9) during amidation or alkylation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize -CF₃ better than protic solvents.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.